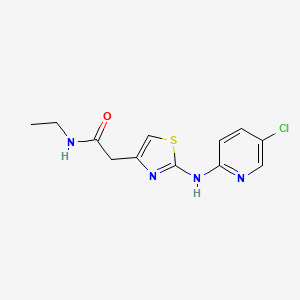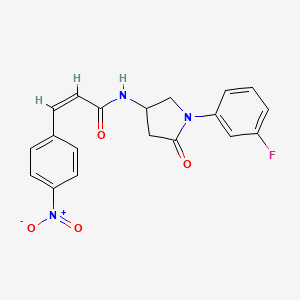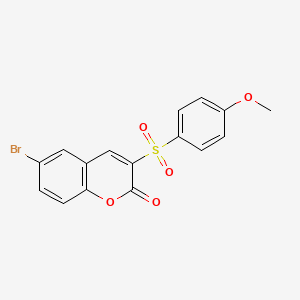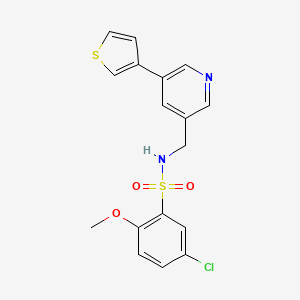
N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MCH-TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MCH-TQ belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用机制
The mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood. However, it has been proposed that N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide exerts its antitumor activity by inducing apoptosis in cancer cells. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Furthermore, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the replication of the influenza virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Furthermore, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the replication of the influenza virus by targeting the viral nucleoprotein.
实验室实验的优点和局限性
One of the main advantages of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its potential therapeutic applications, particularly as an anticancer and anti-inflammatory agent. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess antiviral activity, which could be useful in the development of new antiviral drugs. However, one of the limitations of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its low solubility in water, which could make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential side effects.
未来方向
There are several future directions for the study of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One potential area of research is the development of new formulations of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide that increase its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential side effects. Furthermore, the potential therapeutic applications of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in other diseases, such as viral infections and autoimmune diseases, should be explored. Finally, the development of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide derivatives with improved pharmacological properties could lead to the development of new drugs with enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses antitumor, anti-inflammatory, and antiviral properties, and has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of the influenza virus. However, more studies are needed to fully understand the mechanism of action of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential side effects. Furthermore, the development of new formulations and derivatives of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide could lead to the development of new drugs with enhanced efficacy and reduced toxicity.
合成方法
The synthesis of N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of 4-methylcyclohexylamine with 2-aminobenzamide in the presence of acetic acid and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The yield of this synthesis method is reported to be around 50%.
科学研究应用
N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-Methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to possess antiviral activity against the influenza virus.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11-6-8-12(9-7-11)19-16(20)15-13-4-2-3-5-14(13)17-10-18-15/h10-12H,2-9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPOKMHDSMPHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide](/img/structure/B2361388.png)

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)

![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)


